molecular formula C12H18N2O2 B5428477 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedione

1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B5428477
M. Wt: 222.28 g/mol
InChI Key: NPKHKMJDUDLHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as allopregnanolone, is a neurosteroid that is produced naturally in the human body. It is a potent allosteric modulator of the GABA-A receptor and has been found to have various neurological and behavioral effects.

Mechanism of Action

Allopregnanolone acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the suppression of neuronal excitability and the reduction of anxiety, seizures, and pain.
Biochemical and Physiological Effects:
Allopregnanolone has been shown to affect various neurotransmitter systems, including GABA, glutamate, dopamine, and serotonin. It has also been found to modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors. In addition, it has been shown to regulate neurogenesis, synaptic plasticity, and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Allopregnanolone has several advantages for lab experiments, including its high potency, rapid onset of action, and broad spectrum of activity. However, it also has some limitations, such as its short half-life, poor bioavailability, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone. One area of interest is the development of novel analogs and derivatives that have improved pharmacokinetic properties and selectivity for specific GABA-A receptor subtypes. Another area of interest is the investigation of the role of 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone in the pathogenesis and treatment of neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the potential use of 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone as a biomarker for neurological diseases and as a diagnostic tool for predicting treatment response needs to be explored further.
Conclusion:
In conclusion, 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone is a neurosteroid that has shown promising therapeutic effects for various neurological and psychiatric disorders. Its mechanism of action involves the modulation of the GABA-A receptor, and it has been found to affect various neurotransmitter systems and ion channels. Although there are some limitations to its use in lab experiments, there are several future directions for research on 1-allyl-3-(1-piperidinyl)-2,5-pyrrolidinedionelone that may lead to the development of novel treatments for neuropsychiatric disorders.

Synthesis Methods

Allopregnanolone can be synthesized from pregnenolone, which is a steroid hormone precursor. The synthesis involves several steps, including oxidation, reduction, and cyclization. The final product is obtained as a white crystalline powder that is soluble in ethanol and chloroform.

Scientific Research Applications

Allopregnanolone has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. It has been found to have anxiolytic, anticonvulsant, antidepressant, and analgesic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, traumatic brain injury, and multiple sclerosis.

properties

IUPAC Name

3-piperidin-1-yl-1-prop-2-enylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-6-14-11(15)9-10(12(14)16)13-7-4-3-5-8-13/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKHKMJDUDLHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(C1=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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